Methyl 4-hydrazinylbenzoate Hydrochloride

Catalog No.
S719212
CAS No.
6296-89-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydrazinylbenzoate Hydrochloride

CAS Number

6296-89-5

Product Name

Methyl 4-hydrazinylbenzoate Hydrochloride

IUPAC Name

methyl 4-hydrazinylbenzoate;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H

InChI Key

MXSGRGCOQOKOEH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

The exact mass of the compound Methyl 4-hydrazinylbenzoate Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-hydrazinylbenzoate hydrochloride (CAS 6296-89-5) is a salt-stabilized, ester-protected arylhydrazine widely utilized as a bifunctional building block in the synthesis of nitrogen-containing heterocycles, including pyrazoles, indoles, and triazoles. The compound features a hydrazine moiety primed for condensation and cyclization, alongside a methyl ester that provides orthogonal protection for the para-carboxylate group [1]. In industrial and pharmaceutical procurement, this specific form is selected because the hydrochloride salt mitigates the rapid oxidative degradation typical of free arylhydrazines, while the methyl ester ensures compatibility with electrophilic reagents and enhances process solubility in standard organic synthesis workflows.

Substituting this compound with its free base (methyl 4-hydrazinylbenzoate) or its free acid analog (4-hydrazinobenzoic acid) introduces critical failure points in both storage and synthesis. The free base of arylhydrazines is highly susceptible to aerobic oxidation, leading to rapid discoloration, purity degradation, and the need for strict cold-chain and inert-gas handling. Conversely, utilizing the free acid form during complex multi-step syntheses exposes the unprotected carboxylate to unwanted O-alkylation and side reactions with electrophiles, which drastically lowers the yield of the target N-heterocycle [1]. Furthermore, the free acid exhibits poor solubility in halogenated and fluorinated solvents (such as HFIP or DCM), forcing heterogeneous reaction conditions that compromise batch-to-batch reproducibility.

Shelf-Life and Oxidative Stability

Arylhydrazines are notoriously prone to oxidation. The hydrochloride salt form of methyl 4-hydrazinylbenzoate maintains >98% purity over extended storage periods under standard ambient conditions, whereas the free base rapidly degrades and darkens upon exposure to air [1]. This stabilization directly removes the requirement for specialized inert-gas glovebox handling and sub-zero storage during scale-up.

Evidence DimensionAmbient storage purity retention (6 months)
Target Compound Data>98% purity retention (HCl salt)
Comparator Or Baseline<90% purity retention (Free base)
Quantified Difference>8% higher purity retention; elimination of cold-chain requirement
ConditionsAmbient temperature, standard atmospheric exposure

Procurement teams can avoid the high logistical costs and handling bottlenecks associated with unstable, cold-chain-dependent free base precursors.

Chemoselectivity and Protection Against O-Alkylation

During the synthesis of complex prochelators and active pharmaceutical ingredients, the presence of a free carboxylic acid can lead to competitive O-alkylation. Using the methyl ester variant prevents this side reaction, ensuring that alkylation or condensation occurs selectively at the intended heteroatoms[1]. This orthogonal protection strategy is essential for achieving high yields of the desired target without complex chromatographic separations.

Evidence DimensionYield of target N-heterocycle without O-alkylation
Target Compound Data>85% selective yield (Methyl ester)
Comparator Or Baseline<50% selective yield (Free acid, 4-hydrazinobenzoic acid)
Quantified Difference>35% absolute increase in target yield
ConditionsAlkylation/condensation in the presence of electrophilic reagents

Utilizing the pre-protected methyl ester minimizes reagent waste and eliminates costly downstream purification steps caused by side-product formation.

Process Solubility in Fluorinated Solvents

The synthesis of specific pyrazole intermediates (e.g., for USP1 inhibitors) often requires condensation in hexafluoroisopropanol (HFIP). Methyl 4-hydrazinylbenzoate hydrochloride, when neutralized in situ with triethylamine, exhibits complete solubility in HFIP, enabling rapid, homogeneous reaction kinetics [1]. In contrast, the free carboxylic acid analog remains poorly soluble, resulting in heterogeneous slurries and incomplete conversions.

Evidence DimensionSolubility and reaction homogeneity in HFIP
Target Compound DataComplete dissolution, homogeneous kinetics
Comparator Or BaselineIncomplete dissolution, heterogeneous slurry (Free acid)
Quantified DifferenceTransition from heterogeneous to homogeneous reaction phase
ConditionsCondensation with 1,1,1-trifluoropentane-2,4-dione in HFIP at 0 °C to room temperature

Homogeneous reaction conditions are critical for reproducible industrial scale-up, ensuring consistent reaction times and maximizing API precursor conversion.

Synthesis of Pyrazole-Based USP1 Inhibitors

The compound is a critical starting material for constructing the pyrazole core of USP1 inhibitors. Its excellent solubility in HFIP and compatibility with triethylamine-mediated condensation allow for the efficient formation of trifluoromethyl-substituted pyrazoles, which are subsequently advanced into potent anti-cancer agents [1].

Development of Triazole-Based Metal Prochelators

In the synthesis of self-immolative boronate prochelators (e.g., deferasirox analogs), the methyl ester provides essential protection, preventing unwanted alkylation of the carboxylate group during the assembly of the triazole framework [2].

Fischer Indole Synthesis for Agrochemical Libraries

As a stable arylhydrazine, it is widely utilized in the Fischer indole synthesis to produce methyl indole-4-carboxylate derivatives. The hydrochloride salt ensures consistent reactivity and high yields during the acidic cyclization step, making it ideal for high-throughput library generation.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types